![molecular formula C3H7NO3S B2640614 Oxathiazinane 2,2-dioxide CAS No. 569650-27-7](/img/structure/B2640614.png)
Oxathiazinane 2,2-dioxide
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Overview
Description
Oxathiazinane 2,2-dioxide, also known as 1,2,5-Oxathiazinane 2,2-dioxide, is a chemical compound with the molecular formula C3H7NO3S . It is characterized by a high diversity of chemical structures .
Synthesis Analysis
New oxathiazinane dioxides have been derived from D- and L-serine and tested for their in vitro cell growth inhibitory activity toward SKBR3 breast cancer cells .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 137.16 . More detailed information about its physical and chemical properties can be found in databases like PubChem .
Scientific Research Applications
Cancer Research
Oxathiazinane dioxides have been studied for their potential in cancer treatment. For instance, new derivatives synthesized from D- and L-serine demonstrated cell growth inhibitory activity against SKBR3 breast cancer cells. One such compound showed significant cytotoxicity with an IC50 of approximately 10 µM (Borcard et al., 2010).
Chemical Synthesis and Reactions
These compounds have been utilized in various chemical synthesis processes. For example, cyclic sulfamidates, including oxathiazinane dioxides, were treated with nucleophiles in substitution reactions, demonstrating their utility and limitations in such contexts (Posakony & Tewson, 2002). Additionally, perhydro-1,2,3-oxathiazine 2,2-dioxides have been obtained by cyclization of certain but-1-enes, and these oxathiazines were transformed into substituted and spiro-annelated 1-benzyl-4-methylazetidines (Varlamov et al., 2004).
Pharmacological Applications
In pharmacology, oxathiazinane dioxide heterocycles have been used in the synthesis of (+)-saxitoxin, a bis-guanidinium poison. This synthesis highlights the utility of these heterocycles in assembling polyfunctionalized amine derivatives, contributing to the study of voltage-regulated Na+ ion channel proteins (Fleming & Du Bois, 2006).
Tumor Inhibition
Oxathiino[6,5-b]pyridine 2,2-dioxides, a class related to oxathiazinane dioxides, have been identified as selective nanomolar inhibitors of human carbonic anhydrases IX and XII associated with tumors. These compounds displayed good antiproliferative properties on various tumor cell lines (Grandane et al., 2020).
Material Chemistry
In the field of materials chemistry, oxathiazinane dioxides have been applied in the synthesis of photochromic materials. For example, 1,2-oxathiine 2,2-dioxides demonstrated efficient P-type photochromism, showcasing their potential in this area (Aiken et al., 2019).
Future Directions
The future research directions for Oxathiazinane 2,2-dioxide include further investigation into its structure and activity relationship, as well as its potential antineoplastic and antibacterial activities . There is also interest in exploring the diversity of chemical structures within the Oxathiazinane substance class .
Mechanism of Action
Target of Action
Oxathiazinane 2,2-dioxide is a compound that has been shown to possess antineoplastic properties, particularly in the treatment of pancreatic carcinoma . The primary targets of this compound are cancer cells from various entities, including breast, skin, pancreas, and colon .
Mode of Action
The mode of action of this compound involves its interaction with these cancer cells. It has been observed that this compound induces high levels of reactive oxygen species (ROS) in the treated cancer cell lines . This ROS induction is believed to drive cell death, thereby exhibiting its antineoplastic activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the generation and regulation of ROS within the cell . The compound’s ability to induce high ROS levels suggests that it may disrupt normal cellular redox homeostasis, leading to oxidative stress and subsequent cell death .
Result of Action
The result of this compound’s action is the induction of cell death in various cancer entities. This is achieved through the generation of high ROS levels, up to 110% in the treated cancer cell lines compared to untreated control cells . This indicates a correlation between the antineoplastic capacity of this compound and its ability to induce ROS .
properties
IUPAC Name |
oxathiazinane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c5-8(6)4-2-1-3-7-8/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYBICWLLTWQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
569650-27-7 |
Source
|
Record name | 1,2lambda6,3-oxathiazinane-2,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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